
2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-chlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a methoxybenzyl group, an isoquinoline ring, a dioxo group, and an oxime group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoquinoline ring, the introduction of the dioxo group, and the attachment of the methoxybenzyl and chlorobenzyl groups . The exact synthesis would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The isoquinoline ring is a heterocyclic compound, and the dioxo group indicates the presence of two carbonyl groups .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the oxime group could make it susceptible to reactions such as reduction or hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Organic Synthesis
The compound’s structure indicates it could be used in organic synthesis, particularly in reactions involving benzylic positions . Its benzylic methoxy groups may undergo free radical bromination or nucleophilic substitution, potentially serving as intermediates in the synthesis of more complex molecules .
Medicinal Chemistry
Given the presence of a tetrahydroisoquinoline moiety, this compound might be explored for its potential in medicinal chemistry. Tetrahydroisoquinolines are found in various bioactive molecules and pharmaceuticals, suggesting possible applications in drug development .
Material Science
The chlorobenzyl and methoxybenzyl groups within the compound could be utilized in material science for modifying the surface properties of nanoparticles or other substrates, which is essential in creating advanced materials with specific characteristics .
Photovoltaic Devices
Compounds with chlorophenyl groups, similar to the one , have been used to improve the connection between dipolar mixed monolayers and zinc oxide in photovoltaic devices. This suggests potential applications in the enhancement of solar cell efficiency .
Crystal Growth
The structural complexity of this compound could make it suitable for studies in crystal growth. Its potential to form stable crystals might be valuable in the field of crystallography, aiding in the understanding of molecular interactions and solid-state physics .
Catalysis
The compound’s structure suggests potential use in catalysis, particularly in Ni-catalyzed decarboxylative coupling reactions. Such applications could be significant in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmaceutical Intermediates
The presence of a methoxyphenyl group indicates that this compound could serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as those found in antidepressants like Venlafaxine and Desvenlafaxine .
Mecanismo De Acción
Target of Action
The compound contains abenzylic position , which is known to be reactive and can interact with various biological targets
Mode of Action
The compound likely interacts with its targets through nucleophilic substitution or free radical reactions at the benzylic position . The presence of the chlorobenzyl and methoxybenzyl groups may influence the compound’s reactivity and the nature of its interactions with its targets .
Biochemical Pathways
Given the compound’s structure and reactivity, it may influence pathways involvingbenzylic halides . The compound’s effects on these pathways could lead to various downstream effects, depending on the nature of the targets and the context of the biochemical network.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets . Additionally, the compound’s effects may also be influenced by the physiological environment in which it is present.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(E)-(4-chlorophenyl)methoxyiminomethyl]-2-[(4-methoxyphenyl)methyl]-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c1-31-20-12-8-17(9-13-20)15-28-24(29)22-5-3-2-4-21(22)23(25(28)30)14-27-32-16-18-6-10-19(26)11-7-18/h2-14,23H,15-16H2,1H3/b27-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLXCCYALPRPQB-MZJWZYIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(C3=CC=CC=C3C2=O)C=NOCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(C3=CC=CC=C3C2=O)/C=N/OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-chlorobenzyl)oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

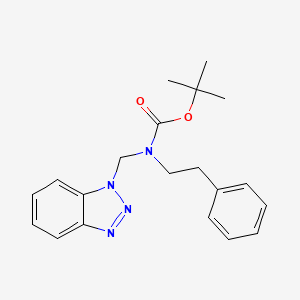
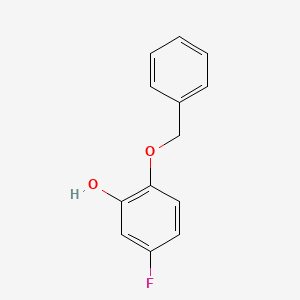
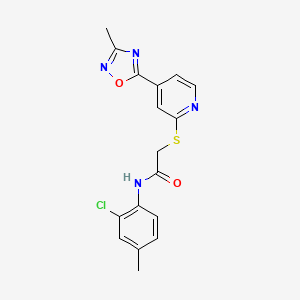
![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-isopropylacetamide](/img/structure/B2952119.png)
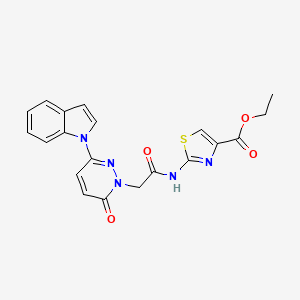

![(3,4-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2952126.png)
![1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2952127.png)

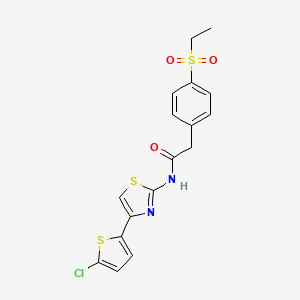
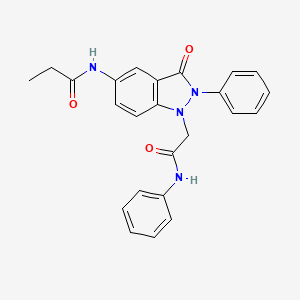
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2952135.png)
![5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2952136.png)
